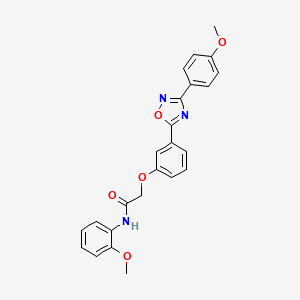
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CDMHB" and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of CDMHB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CDMHB has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition of tubulin activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDMHB has a number of biochemical and physiological effects. Studies have shown that CDMHB can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. CDMHB has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDMHB for lab experiments is its high purity. Because CDMHB is synthesized using a complex process, the resulting compound is highly pure and suitable for use in scientific research. Additionally, CDMHB has a wide range of potential applications in scientific research, making it a versatile compound for researchers to use. However, the synthesis of CDMHB is a time-consuming and expensive process, which can make it difficult for researchers to obtain large quantities of the compound.
Zukünftige Richtungen
There are a number of future directions for research involving CDMHB. One area of research is the development of more efficient synthesis methods for CDMHB. Another area of research is the identification of new applications for CDMHB, particularly in the treatment of bacterial infections. Additionally, researchers are interested in studying the long-term effects of CDMHB on the body, as well as its potential interactions with other drugs and chemicals. Overall, CDMHB is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of CDMHB is a complex process that involves several steps. The first step involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chloro-3,4-dimethylaniline to form an intermediate compound. This intermediate is then reacted with N-(3,4-dimethylphenyl)benzamide to form the final product, CDMHB. The synthesis of CDMHB is a time-consuming and expensive process, but the resulting compound is highly pure and suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
CDMHB has a wide range of potential applications in scientific research. One of the most promising applications of CDMHB is in cancer research. Studies have shown that CDMHB has anti-cancer properties and can inhibit the growth of cancer cells. CDMHB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, CDMHB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Eigenschaften
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22(13-17(16)2)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKORJAACDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)







